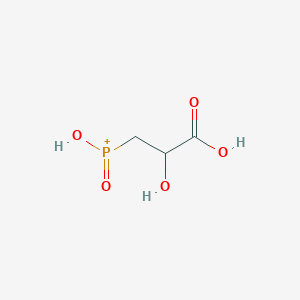
(2,6-Dihydroxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-dihydroxyphenyl)acetate is a dihydroxy monocarboxylic acid anion that is the conjugate base of (2,6-dihydroxyphenyl)acetic acid, arising from deprotonation of the carboxy group. It derives from an acetate. It is a conjugate base of a (2,6-dihydroxyphenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
1. Intermediate in Antimalarial Drug Synthesis
(2,6-Dihydroxyphenyl)acetate, through related compounds like N-(2-Hydroxyphenyl)acetamide, plays a role as an intermediate in the complete natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using catalysts like Novozym 435, is a key step in this process (Magadum & Yadav, 2018).
2. Electroactive Labelling in Pharmaceutical Analysis
1-(2,5-Dihydroxyphenyl)-2-bromoethanone, a related compound, is used as an electroactive labelling reagent for the high-performance liquid chromatographic (HPLC) analysis of pharmaceutical formulations. This demonstrates the utility of dihydroxyphenyl derivatives in detailed pharmaceutical analysis (Bousquet, Santagati & Tirendi, 1997).
3. Protective Hydroxyl Group in Carbohydrate Chemistry
(2-Nitrophenyl)acetates, closely related to (2,6-dihydroxyphenyl)acetates, are used for the protection of hydroxyl functions in carbohydrate chemistry. This indicates the potential of dihydroxyphenyl acetates in complex organic synthesis and transformation processes (Daragics & Fügedi, 2010).
4. Antioxidant Properties in Food Chemistry
Compounds like 3,4-dihydroxyphenyl acetic acid, related to this compound, exhibit potent antioxidant properties. These compounds are evaluated for their potential as natural alternatives to synthetic antioxidants in food additives, highlighting the antioxidative potential of dihydroxyphenyl derivatives (Fki, Allouche & Sayadi, 2005).
5. Enhancing Antioxidant Capacity through Enzymatic Modification
The enzymatic modification of compounds like 2,6-dimethoxyphenol, structurally similar to this compound, can enhance their antioxidant capacity. This demonstrates the potential of enzymatic processes to improve the bioactive properties of dihydroxyphenyl compounds (Adelakun et al., 2012).
6. Chromogenic Substrate in Biochemical Assays
Derivatives of dihydroxyphenyl acetates, like p-nitrophenyl acetate, are used as chromogenic substrates in biochemical assays for detecting esterase activity. This highlights their utility in biochemical research and diagnostics (Levine, Lavis & Raines, 2008).
Eigenschaften
Molekularformel |
C8H7O4- |
|---|---|
Molekulargewicht |
167.14 g/mol |
IUPAC-Name |
2-(2,6-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/p-1 |
InChI-Schlüssel |
CROCAQYJJNCZQH-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C(=C1)O)CC(=O)[O-])O |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)CC(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


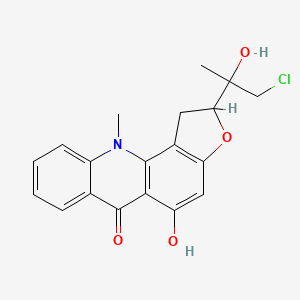
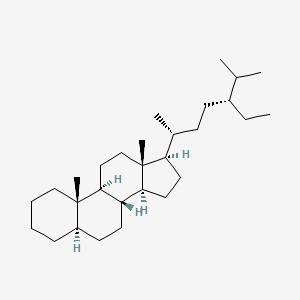
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B1231049.png)
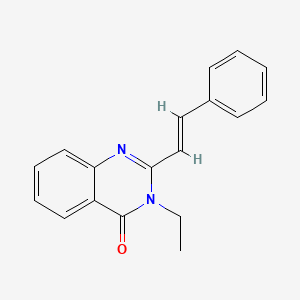
![2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-](/img/structure/B1231053.png)
![1,3,3a,4,5,6,7,8,9,10,11,13a-Dodecahydrocyclododeca[c]furan](/img/structure/B1231054.png)
![(E)-3-(4-hydroxy-6-methoxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide](/img/structure/B1231055.png)
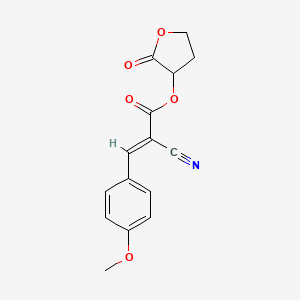
![(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1231058.png)
